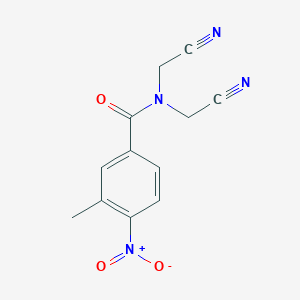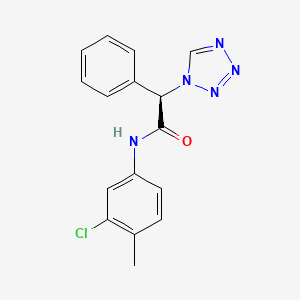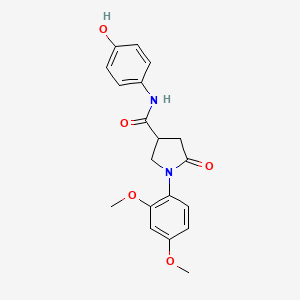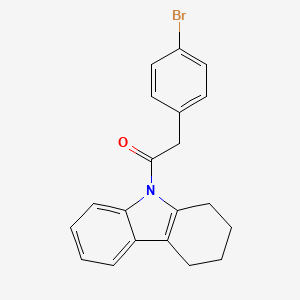
N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C12H10N4O3 It is characterized by the presence of two cyanomethyl groups attached to the nitrogen atoms, a methyl group at the third position, and a nitro group at the fourth position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydride.
Major Products Formed:
Reduction: Formation of N,N-bis(cyanomethyl)-3-methyl-4-aminobenzamide.
Substitution: Formation of N,N-bis(alkylcyanomethyl)-3-methyl-4-nitrobenzamide.
Scientific Research Applications
Chemistry: N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors of specific enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyanomethyl groups can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar in structure but contains a trifluoromethanesulfonyl group instead of a benzamide ring.
N,N-bis(cyanomethyl)-4-methyl-3-nitrobenzamide: Similar but lacks the methyl group at the third position.
Uniqueness: N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both cyanomethyl and nitro groups on the benzamide ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C12H10N4O3 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H10N4O3/c1-9-8-10(2-3-11(9)16(18)19)12(17)15(6-4-13)7-5-14/h2-3,8H,6-7H2,1H3 |
InChI Key |
SISYNQLXJQLJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(CC#N)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one](/img/structure/B11017706.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017716.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11017717.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B11017725.png)


![4,7-dimethoxy-1-methyl-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide](/img/structure/B11017748.png)
![N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11017750.png)
![5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11017762.png)

![N-(1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11017771.png)
![3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11017772.png)
![6-chloro-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11017773.png)

